molecular formula C9H17NO2 B2914708 [4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol CAS No. 2260931-52-8

[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol

Cat. No.: B2914708
CAS No.: 2260931-52-8
M. Wt: 171.24
InChI Key: PSGUGXRSYIUWDV-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol: is a bicyclic compound featuring an oxabicyclo[222]octane core with an aminomethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol typically involves the following steps:

    Cycloaddition Reaction: The initial step involves a [4+2] cycloaddition reaction to form the oxabicyclo[2.2.2]octane core.

    Functional Group Introduction: Subsequent steps introduce the aminomethyl and hydroxymethyl groups through nucleophilic substitution and reduction reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules with potential biological activity.

Biology:

    Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition mechanisms due to its unique structure.

Medicine:

    Drug Development:

Industry:

    Materials Science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

    2-Azabicyclo[3.2.1]octane: A nitrogen-containing bicyclic compound with similar structural features.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with an aminomethyl group and similar functional groups.

Uniqueness:

    Structural Features: The presence of both aminomethyl and hydroxymethyl groups on the oxabicyclo[2.2.2]octane core makes [4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol unique.

    Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, highlights its versatility.

Properties

IUPAC Name

[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-5-8-1-3-9(6-11,4-2-8)12-7-8/h11H,1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGUGXRSYIUWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CO2)CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260931-52-8
Record name [4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol
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